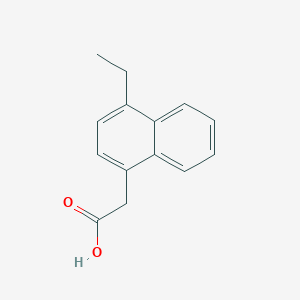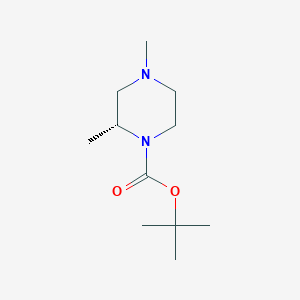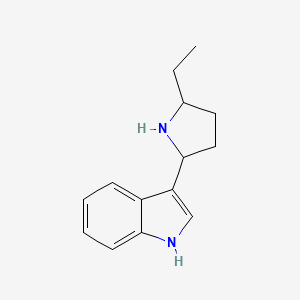![molecular formula C9H9ClN2S B11888465 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)
4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a chlorine atom at the 4-position and an isopropyl group at the 6-position.
准备方法
合成路线和反应条件
4-氯-6-(丙-2-基)噻吩并[3,2-d]嘧啶的合成通常涉及噻吩衍生物与适当试剂的环化反应。 一种常见的方法是将3-氨基-噻吩-2-甲酰胺与甲酸或三乙基正甲酸酯反应生成噻吩并[3,2-d]嘧啶-4-酮 。 另一种方法包括使用2-氨基-噻吩-3-羧酸酯衍生物作为底物,它们经环化反应生成噻吩并嘧啶-2,4-二酮 .
工业生产方法
4-氯-6-(丙-2-基)噻吩并[3,2-d]嘧啶的工业生产可能涉及使用类似的环化反应进行大规模合成,优化以获得更高的收率和纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-氯-6-(丙-2-基)噻吩并[3,2-d]嘧啶会发生各种化学反应,包括:
取代反应: 在适当条件下,4位的氯原子可以被其他亲核试剂取代。
氧化和还原: 该化合物可以发生氧化和还原反应,具体取决于所使用的试剂和条件。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐等亲核试剂。条件通常包括使用二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂,以及碳酸钾等碱。
氧化和还原: 可以使用过氧化氢或高锰酸钾等氧化剂,以及硼氢化钠等还原剂。
主要产物
取代反应: 产物包括用各种官能团取代氯原子的衍生物。
氧化和还原: 产物包括该化合物的氧化或还原形式,具体取决于具体的反应。
科学研究应用
4-氯-6-(丙-2-基)噻吩并[3,2-d]嘧啶在科学研究中有多种应用:
药物化学: 由于其能够抑制参与癌细胞增殖的各种酶和途径,因此正在研究其作为抗癌剂的潜力.
生物学研究: 该化合物用于研究以了解其对不同生物靶标和途径的影响。
材料科学: 噻吩并嘧啶衍生物,包括 4-氯-6-(丙-2-基)噻吩并[3,2-d]嘧啶,正在探索其在有机半导体和其他先进材料中的潜在应用.
作用机制
4-氯-6-(丙-2-基)噻吩并[3,2-d]嘧啶的作用机制涉及其与特定分子靶标的相互作用,例如蛋白激酶和其他酶。 通过抑制这些靶标,该化合物可以破坏各种细胞过程,从而导致诸如癌细胞凋亡(程序性细胞死亡)等效应 。 具体的途径和分子相互作用取决于特定的生物学环境和所涉及的靶标。
相似化合物的比较
类似化合物
噻吩并[3,2-d]嘧啶衍生物: 具有类似核心结构但取代基不同的化合物,例如 4-氯-6-(甲基)噻吩并[3,2-d]嘧啶。
独特性
4-氯-6-(丙-2-基)噻吩并[3,2-d]嘧啶因其特定的取代模式而独一无二,该模式赋予其独特的化学和生物学特性。氯原子和异丙基的存在会影响其反应性和与生物靶标的相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C9H9ClN2S |
|---|---|
分子量 |
212.70 g/mol |
IUPAC 名称 |
4-chloro-6-propan-2-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(13-7)9(10)12-4-11-6/h3-5H,1-2H3 |
InChI 键 |
WHTKRJZLZDSNCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(S1)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)




![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)


![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)

